1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene
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Overview
Description
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene can be synthesized through the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and OsO4 in acidic or neutral conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or THF.
Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, halogenation with Br2/FeBr3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene finds applications in various fields:
Mechanism of Action
The mechanism by which 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene exerts its effects depends on its application. For instance, in Wittig olefinations, the compound acts as a reagent that facilitates the formation of alkenes by reacting with aldehydes or ketones . In biological applications, it may interact with specific biomolecules, leading to fluorescence changes that can be detected and measured .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,3-Dioxolane: The parent compound without the benzene ring substitution.
Benzylidene acetals: Compounds with similar protecting group functionality but different structural frameworks.
Uniqueness: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene is unique due to its combination of a benzene ring with a 1,3-dioxolane moiety, providing both aromatic stability and acetal functionality. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGINAYEIKNFHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645881 |
Source
|
Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-51-8 |
Source
|
Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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